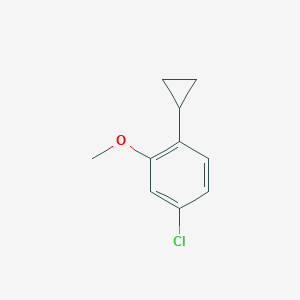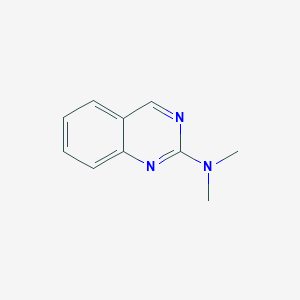
N,N-dimethylquinazolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethylquinazolin-2-amine: is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of two methyl groups attached to the nitrogen atom at the second position of the quinazoline ring.
準備方法
Synthetic Routes and Reaction Conditions:
N-methylation of Secondary Amines: One common method for synthesizing N,N-dimethylquinazolin-2-amine involves the N-methylation of secondary amines.
Mechanochemical Methods: Another efficient method involves the use of solvent-free ball milling techniques.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of mechanochemical methods is particularly advantageous due to its environmentally friendly nature and reduced energy consumption .
化学反応の分析
Types of Reactions:
Oxidation: N,N-dimethylquinazolin-2-amine can undergo oxidation reactions, often resulting in the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly employed in substitution reactions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
N,N-dimethylquinazolin-2-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of N,N-dimethylquinazolin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By affecting key signaling pathways, this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit microbial growth, and reduce inflammation.
類似化合物との比較
N-methylquinazolin-2-amine: Similar in structure but with only one methyl group attached to the nitrogen atom.
Quinazolin-2-amine: Lacks the methyl groups, making it less lipophilic and potentially altering its biological activity.
N,N-dimethylquinazolin-4-amine: Methyl groups are attached to the nitrogen atom at the fourth position, leading to different chemical and biological properties.
Uniqueness: N,N-dimethylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two methyl groups enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
特性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
N,N-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C10H11N3/c1-13(2)10-11-7-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 |
InChIキー |
BJILMFOQIKLOAR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC2=CC=CC=C2C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



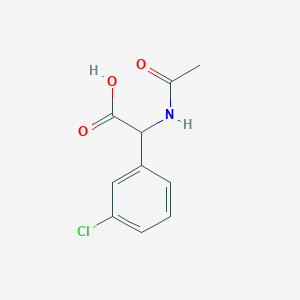
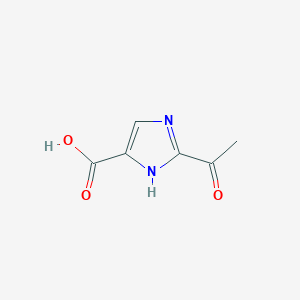

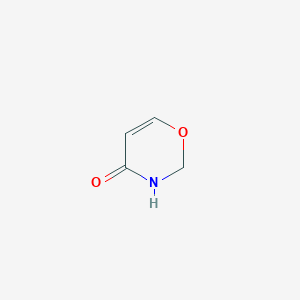

![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11721324.png)
![7-Chloro-5-ethyl-3-methyl-isoxazolo[4,5-d]pyrimidine](/img/structure/B11721325.png)
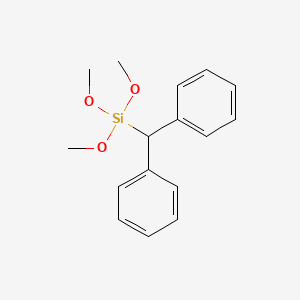

![3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11721354.png)
![7,8-Difluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11721361.png)

